5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is a compound of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its complex structure, which includes a chlorinated benzamide core and a phenylcyclohexyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide typically involves multiple steps. One common method includes the condensation of 5-chloro-2-hydroxybenzoic acid with 3-[(2-phenylcyclohexyl)oxy]aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-chloro-2-oxo-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide, while reduction of a nitro group can produce this compound .
Scientific Research Applications
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for treating bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The compound’s anti-inflammatory effects could be due to its interaction with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylcyclohexyl group, which may result in different chemical properties and biological activities.
2-Hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide:
Uniqueness
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorinated benzamide core and the phenylcyclohexyl group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
648922-57-0 |
---|---|
Molecular Formula |
C25H24ClNO3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(2-phenylcyclohexyl)oxyphenyl]benzamide |
InChI |
InChI=1S/C25H24ClNO3/c26-18-13-14-23(28)22(15-18)25(29)27-19-9-6-10-20(16-19)30-24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-3,6-10,13-16,21,24,28H,4-5,11-12H2,(H,27,29) |
InChI Key |
WRKMAISFBBEMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)OC3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.